(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (hereafter referred to as Compound 18c) is a trans-chalcone derivative synthesized via Claisen-Schmidt condensation of 2′-hydroxy-4′-methoxyacetophenone and thiophene-2-carbaldehyde. It features a 2-hydroxy-4-methoxyphenyl (Ring A) and a thiophen-2-yl (Ring B) group connected by an α,β-unsaturated ketone backbone. Key properties include:
- Molecular formula: C₁₆H₁₄O₃S
- Melting point: 83–84°C (MeOH recrystallization)
- Synthetic yield: 75.3% after 24 hours
- Biological activity: Demonstrated herbicidal efficacy against Amaranthus species, attributed to its ability to disrupt plant cell membranes .
The 2-hydroxy group on Ring A enables hydrogen bonding, while the 4-methoxy group enhances lipophilicity. The thiophene ring contributes π-conjugation and electron-rich character, influencing both reactivity and bioactivity.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-10-4-6-12(14(16)9-10)13(15)7-5-11-3-2-8-18-11/h2-9,16H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKDVFOTKPVAI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418100 | |
| Record name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-60-2 | |
| Record name | MLS002667694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Base-Catalyzed Condensation
The Claisen-Schmidt reaction remains the most widely used method for chalcone synthesis. For the target compound, 2-hydroxy-4-methoxyacetophenone and 2-thiophenecarboxaldehyde undergo aldol condensation under basic conditions. Source details a protocol where equimolar amounts of acetophenone derivatives and aldehydes are stirred in ethanol with 10% aqueous NaOH at room temperature for 5 hours, yielding thiophenyl chalcones in ~92% purity. Acidic workup (2 M HCl) precipitates the product, which is filtered and dried.
Key advantages include:
Micellar Media Optimization
Source introduces cationic surfactants like cetyltrimethylammonium bromide (CTAB) to enhance reaction efficiency. In a representative procedure:
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1 mmol each of ketone and aldehyde are combined in 1 mL of 0.1 M CTAB solution.
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NaOH (1–4 equiv) is added, and the mixture is stirred at 25–45°C for 24 hours.
Yields depend on base equivalents and temperature. For structurally analogous chalcones, CTAB improves yields to 72% compared to 44% in traditional ethanol/NaOH systems. Micellar media stabilize intermediates and reduce side reactions like Michael additions.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Source demonstrates solvent-free chalcone synthesis via solid-state grinding:
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1.5 mmol 2-thiophenecarboxaldehyde and 1 mmol 2-hydroxy-4-methoxyacetophenone are mixed with powdered NaOH.
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Grinding in a mortar for 30–45 minutes induces condensation.
This method achieves >90% conversion with minimal purification. NMR analysis confirms <5% ketol byproducts, making it ideal for industrial-scale production.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics. Source reports:
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Reactants dissolved in polyethylene glycol (PEG-400).
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Irradiated at 300 W for 10–15 minutes.
Yields reach 95% with complete E-selectivity. Microwave methods reduce reaction times from hours to minutes while maintaining functional group integrity.
Advanced Catalytic Systems
Iron Oxide Nanoparticle (FeONP) Catalysis
Source introduces FeONPs as a recyclable heterogeneous catalyst:
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5 mol% FeONPs and 1.2 equiv NaOEt in ethanol.
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Sonicated at 40°C for 30 minutes.
This method achieves 85–90% yields and allows catalyst recovery via magnetic separation. XRD and NMR confirm no leaching or structural degradation.
Barium Hydroxide-Mediated Condensation
Source utilizes Ba(OH)₂ in methanol under reflux (50°C, 1–4 hours). For fluorinated analogs, yields range from 44% to quantitative, depending on substituent positioning. While effective, barium hydroxide’s hygroscopic nature complicates handling.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Key Advantages |
|---|---|---|---|---|
| Traditional Claisen | Ethanol/NaOH, RT, 5h | 44–92 | Moderate | Low cost, high purity |
| Micellar (CTAB) | CTAB/NaOH, 25°C, 24h | 72 | Long | Reduced side reactions |
| Solvent-Free Grinding | NaOH, mortar, 30min | >90 | Short | Eco-friendly, no solvent |
| Microwave | PEG-400, 300W, 10min | 95 | Very short | Rapid, energy-efficient |
| FeONP Catalysis | EtOH/NaOEt, 40°C, 30min | 85–90 | Short | Recyclable catalyst |
Structural Characterization and Validation
All methods validate product identity via:
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¹H/¹³C NMR : Characteristic enone protons (δ 7.2–7.9 ppm, J = 15.6 Hz) and aromatic signals.
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Mass Spectrometry : Molecular ion peaks matching m/z 274.3 [M+H]⁺.
Challenges and Optimization Strategies
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Hydroxyl Group Stability : Under strongly basic conditions, the 2-hydroxyl group may deprotonate, requiring neutral workup.
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Byproduct Formation : Michael adducts are minimized using micellar media or low-temperature grinding.
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Purification : Recrystallization from ethanol/water (3:1) removes unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the double bond, resulting in a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-Hydroxy-4-methoxybenzoic acid.
Reduction: (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)propan-1-one.
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to understand cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antioxidant agent.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, as an antioxidant, it may donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Substituent variations on Rings A and B significantly alter melting points, solubility, and synthetic yields:
Observations :
Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance antifungal activity by increasing electrophilicity.
- Thiophene-containing chalcones (e.g., Compound 18c, ) show niche applications in herbicidal/antiviral contexts, likely due to sulfur’s role in redox interactions.
- Methoxy and hydroxy groups synergize to improve membrane permeability, as seen in Compound 18c’s herbicidal activity .
Crystallographic and Spectroscopic Differences
- Thiophene vs. Phenyl : Thiophene-containing chalcones (e.g., Compound 18c) exhibit shorter π-π stacking distances (3.5–4.0 Å) compared to phenyl analogs (4.2–4.5 Å), as seen in CSD entries .
- Halogen Effects : Bromine substituents (e.g., ) increase UV-Vis absorption maxima (λₐᵦₛ ~350 nm) due to enhanced conjugation.
- Hydrogen Bonding: The 2-hydroxy group in Compound 18c facilitates intramolecular H-bonding with the ketone, stabilizing the enone system .
Biological Activity
The compound (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a chalcone backbone characterized by a conjugated system that includes a thiophene ring. This structural configuration is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that chalcone derivatives, including the compound , exhibit significant anticancer properties. The mechanisms of action primarily involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells. The IC50 values for these cell lines are notably low, indicating high potency. For instance:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for inhibiting cell proliferation. This was confirmed through flow cytometry analysis .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine production. In vitro studies have shown that it can suppress TNF-α production in macrophages by up to 50% after stimulation with lipopolysaccharides .
Molecular Interactions
Molecular docking studies have indicated that the compound interacts with tubulin at the colchicine binding site, disrupting microtubule polymerization, which is essential for mitosis . This interaction is crucial for its anticancer activity.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups such as methoxy (-OCH₃) and hydroxy (-OH) on the aromatic rings enhances the biological activity of chalcones by stabilizing enzyme-inhibitor complexes through electrostatic interactions .
Study on Anticancer Mechanisms
A study conducted by Shukla et al. (2021) examined various chalcone analogues and found that those with similar structural characteristics to our compound effectively induced apoptosis through mitochondrial pathways and inhibited drug-metabolizing enzymes .
Comparative Analysis of Chalcones
The following table summarizes the IC50 values of various chalcone derivatives against different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.44 |
| Compound B | HepG2 | 4.64 |
| Compound C | HCT116 | 6.31 |
| Compound D | MDA-MB-231 | 6.55–10.14 |
Q & A
Q. What are the optimal synthetic routes for (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to maximize yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the α,β-unsaturated ketone .
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR : Use H and C NMR to confirm the (2E)-stereochemistry (trans coupling constant Hz for α,β-unsaturated protons) and substitution patterns on the aromatic rings.
- IR : Identify the carbonyl stretch (~1650 cm) and hydroxyl/methoxy peaks (~3400 cm and ~2850 cm, respectively).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC values).
- Antioxidant Activity : DPPH radical scavenging assays to assess phenolic hydroxyl contributions .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence bioactivity?
Comparative studies using analogs (e.g., replacing thiophen-2-yl with furan-2-yl or phenyl groups) reveal that thiophene’s electron-rich sulfur enhances interactions with biological targets (e.g., enzyme active sites). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. What computational strategies predict the compound’s binding modes to therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or tubulin .
- MD Simulations : GROMACS or AMBER can assess binding stability over time (RMSD/RMSF analysis).
- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
Q. How can crystallization resolve stereochemical uncertainties?
Single-crystal X-ray diffraction (SC-XRD) confirms the (2E)-configuration and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and ketone groups). Crystallize the compound in solvents like methanol/water (slow evaporation) to obtain high-quality crystals .
Methodological Challenges & Solutions
Q. How to address contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity . Validate purity via HPLC (>95%) and standardize protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate studies with controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies improve solubility for in vitro studies?
- Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80).
- Synthesize water-soluble derivatives (e.g., sulfonate salts) without altering the core structure .
Q. How to optimize reaction yields in large-scale synthesis?
Employ microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours) and improve efficiency. Monitor by TLC and optimize catalyst loadings (e.g., 10 mol% KCO) .
Data Analysis & Validation
Q. How to validate analytical methods for stability studies?
Follow ICH Q2(R1) guidelines for HPLC validation (linearity, precision, LOD/LOQ). Assess degradation under stress conditions (heat, light, pH extremes) and identify byproducts via LC-MS .
Q. What statistical tools are essential for SAR studies?
Use multivariate regression (e.g., PLS in SIMCA) to correlate substituent descriptors (logP, polar surface area) with bioactivity. Principal Component Analysis (PCA) can cluster analogs with similar profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
